
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester
描述
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is a biochemical compound with the molecular formula C28H26O13 and a molecular weight of 570.50 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of daidzein, an isoflavone found in soybeans and other legumes, known for its potential health benefits.
准备方法
The synthesis of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves multiple steps, including the acetylation of daidzein and subsequent glucuronidation. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by glucuronidation using glucuronic acid derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
化学反应分析
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Cancer Treatment
Daidzein derivatives, including the tri-O-acetyl glucuronide, have been investigated for their potential as prodrugs in cancer therapy. The glucuronidation process can enhance the solubility and stability of daidzein, making it more effective as an anticancer agent. Studies have shown that glucuronides can be converted back to their active aglycone forms by β-glucuronidase in tumor tissues, thereby releasing the active compound at the site of action .
Neurological Protection
Research indicates that daidzein derivatives may provide neuroprotective effects against oxidative stress and neurodegeneration. The compound has been shown to modulate pathways involved in inflammation and apoptosis, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's .
Biochemical Studies
The compound has been utilized in various biochemical studies to explore its interactions with cellular mechanisms. For example, it has been employed in studies assessing the role of glycosylation in drug metabolism and efficacy . The structural modifications resulting from acetylation and glucuronidation impact biological activity, making it a valuable subject for pharmacokinetic studies.
Case Study on Anticancer Activity
A study investigated the anticancer effects of daidzein and its glucuronide derivatives on breast cancer cells. The results indicated that daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This supports its potential as a selective anticancer agent .
Case Study on Neuroprotection
In another study focusing on neuroprotection, researchers administered daidzein derivatives to animal models subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of neuronal damage and improved cognitive function, highlighting its therapeutic promise in neurodegenerative conditions .
Data Tables
作用机制
The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of estrogen receptors, antioxidant activity, and inhibition of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways may vary depending on the specific biological context.
相似化合物的比较
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester can be compared with other similar compounds, such as:
Daidzein-7-glucuronide-4′-sulfate: Another derivative of daidzein with different glucuronidation patterns.
Genistein-7-glucuronide-4′-sulfate: A similar isoflavone derivative with distinct biological activities.
Daidzein-4′,7-diglucuronide: A compound with multiple glucuronidation sites, offering different pharmacokinetic properties.
These compounds share structural similarities but differ in their specific biological effects and applications, highlighting the uniqueness of this compound .
生物活性
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is a glucuronide derivative of the isoflavone daidzein, which is known for its various biological activities. This compound, like other glucuronides, undergoes metabolic transformations that can significantly influence its bioactivity. This article explores the biological activity of this compound, focusing on its antioxidant properties, estrogenic effects, and potential therapeutic applications.
Overview of Daidzein and Its Metabolites
Daidzein is a naturally occurring isoflavone found in soy products and has been studied for its estrogen-like activity. Upon ingestion, daidzein is metabolized by intestinal bacteria into various metabolites, including equol and glucuronides such as daidzein-7-O-beta-D-glucuronic acid (D7G) and its acetylated form . These metabolites retain some biological activities of the parent compound while exhibiting distinct properties due to their modified structures.
Antioxidant Activity
The antioxidant capacity of daidzein derivatives, including D7G, has been evaluated using several assays:
- Trolox Equivalent Antioxidant Capacity (TEAC) : D7G demonstrated 52% of the antioxidant activity of daidzein.
- Ferric Reducing Antioxidant Power (FRAP) : D7G showed 77% of the reducing ability compared to daidzein .
These findings suggest that while the antioxidant activity is reduced compared to the aglycone form, D7G still possesses significant capacity to scavenge free radicals and prevent lipid oxidation in human low-density lipoproteins (LDL) .
Estrogenic Activity
Daidzein and its metabolites have been shown to interact with estrogen receptors (ERs), which may have implications for hormone-dependent conditions:
- Estrogen Receptor Activation : Studies indicate that both daidzein and its glucuronides can activate ERα and ERβ, although their potency varies. For example, D7G has been reported to exhibit weak estrogenic activity but can stimulate growth in estrogen-sensitive breast cancer cells (MCF-7) at nutritionally relevant concentrations .
- Impact on Osteoblastogenesis : Research has shown that equol-7-glucuronide promotes osteoblastogenesis while inhibiting osteoclast formation in vitro, indicating potential benefits for bone health .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Prevention : Given its estrogenic activity and ability to modulate cell growth in MCF-7 cells, this compound may play a role in preventing hormone-dependent cancers such as breast cancer .
- Bone Health : The promotion of osteoblast differentiation indicates potential use in osteoporosis treatment .
Case Studies
- Breast Cancer Cell Lines : A study demonstrated that D7G could stimulate MCF-7 cell proliferation, suggesting a dual role as both a promoter and inhibitor depending on concentration and cellular context .
- Antioxidant Studies : In clinical settings, the antioxidant properties of daidzein derivatives have been linked to improved cardiovascular health markers, highlighting their potential role in managing oxidative stress-related conditions .
常见问题
Q. What are the key synthetic strategies for producing daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves selective deacetylation of precursor compounds followed by glycosidation and esterification. For example, selective 7-deacetylation of 4',7-di-O-acetyldaidzein is a critical step, as described in the synthesis of daidzein glucuronides . Acetylation at specific hydroxyl groups (2, 3, 4 positions) is achieved using acetylating agents under controlled pH and temperature, while SnCl₄ may promote anomerisation during glycosidation . Purification via HPLC or NMR ensures structural confirmation and purity . Reaction conditions (e.g., solvent polarity, catalyst choice) directly impact regioselectivity and anomeric configuration, requiring optimization for high yields.
Q. How do structural modifications (e.g., acetylation, esterification) affect the metabolic stability and enzymatic recognition of this compound in drug metabolism studies?
Advanced Research Question
The acetyl and methyl ester groups act as protective moieties, preventing premature hydrolysis by esterases or β-glucuronidases in vivo. This enhances metabolic stability, allowing the compound to serve as a probe for studying UDP-glucuronosyltransferase (UGT) activity . For instance, the tri-O-acetyl groups shield the glucuronic acid moiety, delaying deconjugation until systemic circulation. Comparative studies with non-acetylated analogs reveal differences in binding affinity to UGT isoforms, influencing pharmacokinetic profiles . Analytical methods like LC-MS/MS are used to track deacetylation and glucuronide formation in hepatic microsomal assays .
Q. What analytical techniques are most robust for characterizing and quantifying this compound in complex biological matrices?
Basic Research Question
High-resolution mass spectrometry (HRMS) and NMR are gold standards for structural elucidation. For quantification in biological samples (e.g., plasma, urine), LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) ensures precision . Chromatographic separation using polar columns (e.g., C18 with acidic mobile phases) resolves isomers and degradation products. Stability studies under varying pH and temperature conditions are critical to validate storage and handling protocols .
Q. How does this compound interact with drug-metabolizing enzymes, and what are the implications for drug-drug interaction studies?
Advanced Research Question
The compound is a substrate for UGTs, particularly UGT1A1 and UGT1A8, which mediate glucuronidation. Competitive inhibition assays using recombinant enzymes can identify isoform-specific interactions . For example, co-incubation with known UGT inhibitors (e.g., probenecid) alters metabolic rates, highlighting potential drug-drug interactions. Data from hepatic microsomes and transfected cell lines (e.g., HEK293-UGT) provide mechanistic insights into enzyme kinetics (Km, Vmax) . Such studies are vital for predicting interactions with co-administered drugs metabolized via glucuronidation.
Q. What are the challenges in reconciling contradictory data on the bioactivity of daidzein glucuronide derivatives across different experimental models?
Advanced Research Question
Discrepancies arise from variations in cell lines, enzyme expression levels, and experimental design. For instance, daidzein glucuronides exhibit lower antiproliferative activity in cancer cell lines (e.g., SKOV3 ovarian cancer) compared to aglycone daidzein due to reduced cellular uptake . However, in vivo models may show enhanced activity due to gradual deconjugation. Methodological factors, such as incubation time and metabolite stability in cell culture media, must be controlled. Cross-validation using isotopic tracing (e.g., ¹⁴C-labeled compounds) and knockout models (e.g., UGT-deficient mice) can resolve contradictions .
Q. How do synthetic derivatives of this compound compare in terms of binding affinity to carbohydrate-binding proteins (e.g., lectins) or microbial targets?
Advanced Research Question
Structural analogs with benzoyl instead of acetyl groups (e.g., 2,3,4-tri-O-benzoyl derivatives) exhibit altered hydrophobicity and steric effects, impacting interactions with lectins or microbial enzymes . Surface plasmon resonance (SPR) assays reveal that benzoylated derivatives have higher affinity for galectin-3, a protein implicated in cancer metastasis . In antimicrobial studies, the acetylated form may resist degradation by bacterial β-glucuronidases, prolonging activity against pathogens like E. coli .
Q. What role does this compound play in elucidating the stereochemical outcomes of glycosylation reactions in synthetic chemistry?
Basic Research Question
The compound serves as a model for studying β-selective glycosylation. The 2,3,4-tri-O-acetyl groups direct the nucleophilic attack to the β-position via neighboring group participation, a mechanism confirmed by NMR and X-ray crystallography . Comparative studies with α-anomers (e.g., 2,3,4-tri-O-benzoyl-α-D-glucuronic acid methyl ester) highlight the role of protecting groups in controlling anomeric configuration .
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O13/c1-13(29)37-23-24(38-14(2)30)26(39-15(3)31)28(41-25(23)27(34)35-4)40-18-9-10-19-21(11-18)36-12-20(22(19)33)16-5-7-17(32)8-6-16/h5-12,23-26,28,32H,1-4H3/t23-,24-,25-,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYIYHBFWANGL-YYDZWWTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747403 | |
Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041134-15-9 | |
Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。